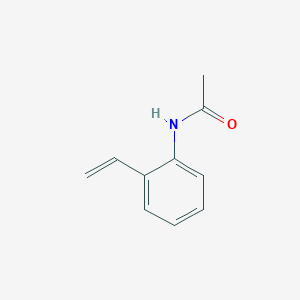
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
概要
説明
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is a synthetic organic compound characterized by the presence of an amino group, a trifluorophenyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-trifluorobenzaldehyde with an appropriate amino ester under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
科学的研究の応用
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
類似化合物との比較
Similar Compounds
Boc-®-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: Used as an intermediate in the synthesis of sitagliptin, a medication for treating type 2 diabetes.
®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: Another derivative with similar structural features and applications.
Uniqueness
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl ester group differentiates it from other similar compounds, providing unique properties for various applications .
特性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC名 |
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H12F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4-6H,2-3,16H2,1H3 |
InChIキー |
SFBGUVPIIJRHFD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-Chloro-2-benzo[b]thienyl)ethylamine](/img/structure/B8512339.png)



![tert-Butyl ((1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B8512359.png)



![2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one](/img/structure/B8512394.png)





